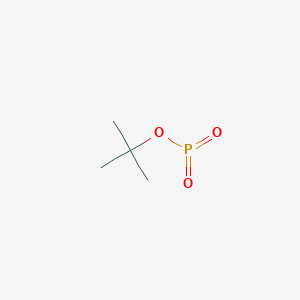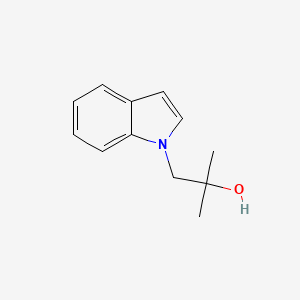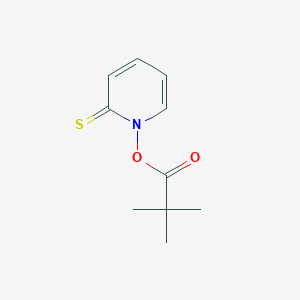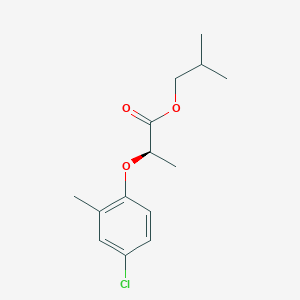
Phosphonic acid, mono(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, mono(1,1-dimethylethyl) ester is an organophosphorus compound with the molecular formula C4H11O3P. It is known for its stability and the presence of a stable C–P bond, which makes it a valuable compound in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, mono(1,1-dimethylethyl) ester can be synthesized through the esterification of phosphonic acids. One common method involves the use of alkoxy group donors such as triethyl orthoacetate. The reaction is typically carried out at different temperatures to obtain either monoesters or diesters. At 30°C, monoesters are formed via an intermediate (1,1-diethoxyethyl ester of phosphonic acid), while higher temperatures yield diesters .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of triethyl orthoacetate as both a reagent and solvent is advantageous due to its accessibility and straightforward purification .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, mono(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphonic acid.
Substitution: The ester can undergo substitution reactions, where the alkoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, such as diesters and pyrophosphonates .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, mono(1,1-dimethylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in microorganisms and metazoans.
Medicine: It has applications in the development of pharmaceuticals and as a marker for chemical warfare agents.
Industry: The ester is used in agriculture and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, mono(1,1-dimethylethyl) ester involves its interaction with molecular targets through its stable C–P bond. This bond allows the compound to participate in various biochemical pathways, influencing the activity of enzymes and other proteins. The esterification process and the formation of intermediates play a crucial role in its reactivity and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, mono(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:
Phosphonic acid, bis(1-methylethyl) ester: This compound has a similar structure but contains two isopropyl groups instead of one tert-butyl group.
Phosphonic acid, P-phenyl-, mono(1,1-dimethylethyl) ester: This ester has a phenyl group attached to the phosphorus atom, making it distinct in its reactivity and applications.
The uniqueness of this compound lies in its stability and the specific reactivity conferred by the tert-butyl group, which influences its behavior in various chemical reactions and applications .
Eigenschaften
InChI |
InChI=1S/C4H9O3P/c1-4(2,3)7-8(5)6/h1-3H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSCKYXINFSOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462200 |
Source


|
| Record name | Phosphonic acid, mono(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16540-40-2 |
Source


|
| Record name | Phosphonic acid, mono(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)

![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)



![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)



![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)

